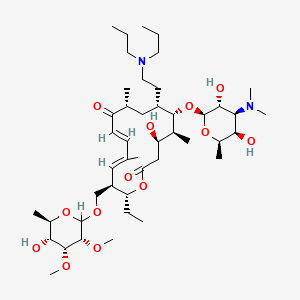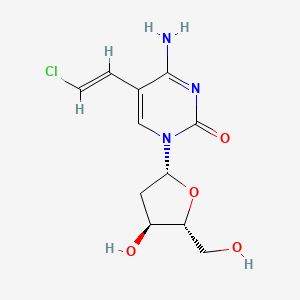
Cvdc, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cvdc, (E)- is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cvdc, (E)- typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the use of chemical vapor deposition (CVD), where precursor gases react at high temperatures to form the desired compound . This method is widely used in the semiconductor industry to produce high-quality thin films .
Industrial Production Methods: In industrial settings, Cvdc, (E)- is often produced using large-scale chemical reactors that allow for the continuous production of the compound. The process involves the careful control of temperature, pressure, and the concentration of reactants to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Cvdc, (E)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: Common reagents used in the reactions involving Cvdc, (E)- include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of Cvdc, (E)- depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Scientific Research Applications
Cvdc, (E)- has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a precursor for synthesizing other compounds and materials . In biology and medicine, Cvdc, (E)- is studied for its potential therapeutic effects and its role in various biochemical pathways . In industry, the compound is used in the production of high-performance materials and coatings .
Mechanism of Action
The mechanism of action of Cvdc, (E)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity, leading to various biochemical and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Cvdc, (E)- is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other derivatives of Cvdc and related chemical species that share some structural similarities . Cvdc, (E)- stands out due to its enhanced stability and reactivity, making it more suitable for certain applications .
Properties
CAS No. |
130598-17-3 |
|---|---|
Molecular Formula |
C11H14ClN3O4 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
4-amino-5-[(E)-2-chloroethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H14ClN3O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h1-2,4,7-9,16-17H,3,5H2,(H2,13,14,18)/b2-1+/t7-,8+,9+/m0/s1 |
InChI Key |
DCWUQHLHCBQOAM-PIXDULNESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/Cl)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCl)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






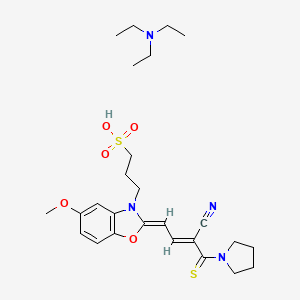
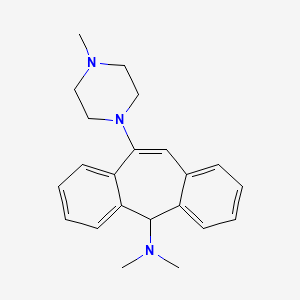

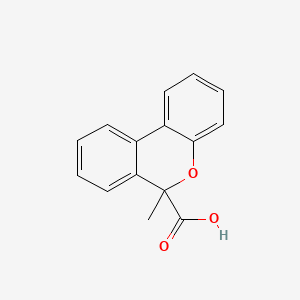



![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
